p-Toluidine

Beschreibung

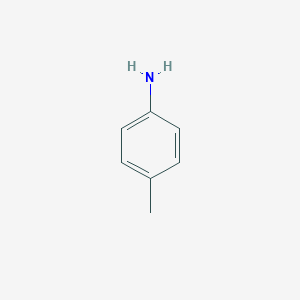

P-toluidine is an aminotoluene in which the amino substituent is para to the methyl group.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXMPPFPUUCRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N, Array | |

| Record name | P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12252 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | para-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76642-19-8, Array | |

| Record name | Benzenamine, 4-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76642-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6021872 | |

| Record name | 4-Methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-toluidine is a colorless solid. Melting point 44 °C (111 °F). Specific gravity 1.046. Vapor heavier than air. Produces toxic oxides of nitrogen during combustion. May be absorbed through the skin. Used in dyes, and in organic chemical manufacturing., Liquid; Liquid, Other Solid, White solid with an aromatic odor. [Note: Used as a basis for many dyes.]; [NIOSH], COLOURLESS FLAKES. TURNS DARK ON EXPOSURE TO AIR AND LIGHT., White solid with an aromatic odor., White solid with an aromatic odor. [Note: Used as a basis for many dyes.] | |

| Record name | P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12252 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | para-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/42 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0624.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

393 °F at 760 mmHg (USCG, 1999), 200.4 °C, 200 °C, 393 °F | |

| Record name | P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12252 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Aminotoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | para-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/42 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0624.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

188 °F (USCG, 1999), 87 °C, 190 °F (88 °C) (closed cup), 87 °C c.c., 188 °F | |

| Record name | P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12252 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Aminotoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | para-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/42 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0624.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.7 % (NIOSH, 2023), Very soluble in ethanol, pyridine; soluble in diethyl ether, acetone, carbon tetrachloride, Freely soluble in alcohol, ether, acetone, methanol, carbon disulfide, oils, dilute acids, In water, 6.50 g/L (6.50X10+3 mg/L) at 15 °C, Solubility in water, g/100ml at 20 °C: 0.75 (poor), 0.7% | |

| Record name | P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12252 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Aminotoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | para-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0624.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1 at 68 °F (USCG, 1999), 0.9619 g/cu cm at 20 °C, Relative density (water = 1): 1.05, 1.05 | |

| Record name | P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12252 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Aminotoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | para-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/42 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0624.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.90 (Air = 1), Relative vapor density (air = 1): 3.7 | |

| Record name | 4-Aminotoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | para-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 108 °F (NIOSH, 2023), 0.28 [mmHg], VP: 1 mm Hg at 42 °C, 0.286 mm Hg at 25 °C, Vapor pressure, kPa at 42 °C: 0.13, 1 mmHg@108 °F, (108 °F): 1 mmHg | |

| Record name | P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12252 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Aminotoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | para-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/42 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0624.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

m-Toluidine < 0.5% w/w, o-Toluidine < 0.5% w/w, water 0.1 - 0.2% w/w | |

| Record name | 4-Aminotoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Lustrous plates or leaflets, White solid, Colorless leaflets | |

CAS No. |

106-49-0, 26915-12-8 | |

| Record name | P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12252 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Toluidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLBENZENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1D0KL7I4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Aminotoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | para-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/42 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/XU3010B0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

112.1 °F (USCG, 1999), 43.6 °C, 44-45 °C, 112 °F, 111 °F | |

| Record name | P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12252 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Aminotoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | para-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/42 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0624.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

p-Toluidine chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of p-Toluidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and key experimental protocols related to p-Toluidine (also known as 4-methylaniline). The information is intended to support research, development, and safety applications involving this compound.

Molecular Structure and Identification

p-Toluidine is an aromatic amine, structurally similar to aniline but with a methyl group substituted on the benzene ring at the para (4) position relative to the amino group.[1] This substitution pattern influences its physical and chemical properties.

Caption: 2D Chemical Structure of p-Toluidine (4-methylaniline).

Quantitative Data Summary

The following tables summarize the key physical, chemical, and structural properties of p-toluidine.

Table 1: General and Structural Information

| Identifier | Value | Reference |

| IUPAC Name | 4-methylaniline | [2] |

| CAS Number | 106-49-0 | [3][4][5] |

| Molecular Formula | C₇H₉N | [1][3][6] |

| Molecular Weight | 107.15 g/mol | [2][3][4][5] |

| Canonical SMILES | CC1=CC=C(C=C1)N | [1][2][4] |

| InChI | InChI=1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3 | [2][4] |

| InChIKey | RZXMPPFPUUCRFN-UHFFFAOYSA-N | [2][4] |

Table 2: Physical Properties

| Property | Value | Reference |

| Appearance | White to light yellow lustrous plates, leaflets, or flakes.[1][2][7] Darkens on exposure to air and light.[2][8] | |

| Odor | Aromatic, wine-like odor.[2][7][9][10] | |

| Melting Point | 41-46 °C (106-115 °F)[4][5]; 44 °C (111 °F)[2][3][11] | |

| Boiling Point | 200 °C (392 °F) at 760 mmHg.[1][4][5] | |

| Density | 0.973 g/mL at 25 °C[4][5]; 1.046 g/cm³[2][3][8][11] | |

| Vapor Density | 3.9 (Air = 1) | [2][3][4][7][12] |

| Vapor Pressure | 0.26 mmHg at 25 °C[3][4]; 1 mmHg at 108 °F (42.2 °C)[2][10][11] |

Table 3: Chemical and Safety Properties

| Property | Value | Reference |

| pKa (of conjugate acid) | 5.08 - 5.10 at 25 °C | [2][3][7][13] |

| pH | 7.8 (7 g/L aqueous solution) | [3][4] |

| Flash Point | 87 °C (188.6 °F) - closed cup | [2][4][5][11] |

| Autoignition Temperature | 482 °C (899 °F) | [4][7] |

| Explosive Limits | 1.1% - 6.6% | [4][10][11] |

| Incompatibilities | Strong oxidizing agents, isocyanates, peroxides, anhydrides, acid halides, and strong acids.[3][7][12] |

Table 4: Solubility Profile

| Solvent | Solubility | Reference |

| Water | Slightly soluble; 0.7% to 1.1 g/100 mL.[1][2][7][9][11][12] Dissolves well in acidic water.[1][6] | |

| Organic Solvents | Freely soluble in alcohol, ether, acetone, methanol, and carbon disulfide.[7][8][9] |

Chemical Reactivity and Pathways

The chemical properties of p-toluidine are similar to those of aniline.[1][6] The presence of the amino group attached to the aromatic ring makes the compound weakly basic.[1][6] It readily neutralizes acids in exothermic reactions to form salts.[3][7]

Synthesis from p-Nitrotoluene

A primary industrial method for producing p-toluidine is the reduction of p-nitrotoluene.[1][6][7][14] This can be achieved through catalytic hydrogenation or by using reducing agents like iron or tin in an acidic medium.[7][14]

Caption: Synthesis of p-Toluidine via reduction of p-Nitrotoluene.

Diazotization and Azo Coupling

A characteristic reaction of primary aromatic amines like p-toluidine is diazotization. In a cold, acidic solution, p-toluidine reacts with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[15][16][17] This diazonium salt is a weak electrophile that can then react with an electron-rich aromatic compound, such as 2-naphthol, in a process called azo coupling to form a brightly colored azo dye.[15]

Caption: Reaction pathway for diazotization and azo coupling of p-toluidine.

Experimental Protocols

The following sections provide detailed methodologies for common experimental procedures involving p-toluidine.

Protocol for Melting Point Determination

The melting point is a crucial physical property for identifying a compound and assessing its purity.[18][19] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[18]

Methodology:

-

Sample Preparation:

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of a melting point apparatus.[20]

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the sample block.

-

-

Measurement:

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20°C per minute to get an estimate.[18]

-

For an accurate measurement, allow the apparatus to cool to at least 10-15°C below the estimated melting point.

-

Begin heating at a slow, controlled rate of approximately 1-2°C per minute near the expected melting point.[20]

-

-

Data Recording:

Caption: Experimental workflow for melting point determination.

Protocol for Infrared (IR) Spectroscopy of a Solid Sample

IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.[22] For a solid sample like p-toluidine, the thin solid film method is a common and straightforward preparation technique.[23]

Methodology:

-

Solution Preparation:

-

Film Preparation:

-

Obtain a clean, dry salt plate (e.g., NaCl or KBr) from a desiccator. If necessary, clean the plate with a small amount of dry acetone and wipe with a lint-free tissue.[23]

-

Using a pipette or dropper, place one or two drops of the p-toluidine solution onto the surface of the salt plate.[23]

-

Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate.[23]

-

Visually inspect the film. If it is too thin (resulting in weak spectral peaks), add another drop of the solution and allow it to dry. If it is too thick (peaks are off-scale), clean the plate and repeat with a more dilute solution.[23]

-

-

Spectral Acquisition:

-

Place the salt plate with the solid film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment (air) if necessary.

-

Acquire the IR spectrum of the p-toluidine sample.

-

Label the significant peaks on the resulting spectrum.

-

-

Cleanup:

-

After analysis, clean the salt plate thoroughly with a suitable dry solvent (e.g., acetone) and return it to the desiccator for storage.[23]

-

Protocol for Diazotization of p-Toluidine

This protocol outlines the first step in the synthesis of an azo dye from p-toluidine.[15] This reaction is highly exothermic and involves a potentially unstable intermediate; therefore, strict temperature control is critical.

Methodology:

-

Amine Salt Formation:

-

In a flask, dissolve one molar equivalent of p-toluidine in a solution of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5°C in an ice-salt bath with continuous stirring. A fine suspension of p-toluidine hydrochloride will likely form.[15]

-

-

Nitrite Solution Preparation:

-

In a separate beaker, prepare a solution of one molar equivalent of sodium nitrite (NaNO₂) in cold water.

-

-

Diazotization Reaction:

-

Slowly add the sodium nitrite solution dropwise to the cold, stirring p-toluidine hydrochloride suspension.[15]

-

Crucially, maintain the reaction temperature below 5°C throughout the entire addition. Use an external thermometer to monitor the temperature continuously.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion.[15]

-

The resulting clear solution contains the p-tolyl diazonium chloride and is ready for immediate use in a subsequent coupling reaction.

-

References

- 1. Toluidine - Wikipedia [en.wikipedia.org]

- 2. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. p-Toluidine CAS#: 106-49-0 [m.chemicalbook.com]

- 4. p-Toluidine 99.6 106-49-0 [sigmaaldrich.com]

- 5. p-Toluidine, 99% 106-49-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 6. tnjchem.com [tnjchem.com]

- 7. Page loading... [guidechem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chemiis.com [chemiis.com]

- 10. P-TOLUIDINE | Occupational Safety and Health Administration [osha.gov]

- 11. P-TOLUIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. chembk.com [chembk.com]

- 13. pKa of p-Toluidine [vcalc.com]

- 14. Buy p-Toluidine (EVT-1187781) | 12221-03-3 [evitachem.com]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. spcmc.ac.in [spcmc.ac.in]

- 18. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 19. pennwest.edu [pennwest.edu]

- 20. youtube.com [youtube.com]

- 21. byjus.com [byjus.com]

- 22. amherst.edu [amherst.edu]

- 23. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Synthesis of p-Toluidine from p-Nitrotoluene

Introduction

p-Toluidine (4-aminotoluene) is a primary aromatic amine that serves as a critical intermediate in a multitude of industrial applications. It is a key building block in the synthesis of azo dyes, pigments, pharmaceuticals, and agrochemicals.[1][2] Furthermore, it is utilized as an accelerator in the vulcanization process for rubber and in the polymer industry.[1] The primary and most common route for its industrial and laboratory-scale production is the reduction of its nitro precursor, p-nitrotoluene. This guide provides a comprehensive technical overview of the principal methods for this conversion, focusing on catalytic hydrogenation and chemical reduction, tailored for researchers, scientists, and professionals in drug development.

Core Synthesis Methodologies

The conversion of the nitro group (-NO2) in p-nitrotoluene to an amino group (-NH2) is a reduction reaction. This can be accomplished through several distinct methods, primarily categorized as catalytic hydrogenation and chemical reduction.

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) or a hydrogen donor in the presence of a metal catalyst. It is often considered a "cleaner" and more efficient method, particularly for industrial-scale production.[3] Common catalysts include palladium, platinum, or nickel.[2][3]

-

Chemical Reduction (Metal/Acid): This classic approach, often referred to as the Béchamp reduction, utilizes a metal such as iron, tin, or zinc in an acidic medium.[3][4] It is a robust and cost-effective method widely used in laboratory settings.

Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a highly efficient method for the reduction of nitroarenes, offering high yields and purity with minimal byproduct formation.[5] Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation.[3] The reaction involves the catalytic transfer of hydrogen to the nitro group.

Reaction Scheme:

Caption: General reaction scheme for the reduction of p-nitrotoluene.

Experimental Protocol: Liquid-Phase Hydrogenation

This protocol is based on a patented method for producing p-toluidine with high yield and purity.[5]

-

Reactor Preparation: A suitable pressure reactor is charged with 1000 kg of p-nitrotoluene. The temperature is raised to melt the p-nitrotoluene into a liquid state.

-

Catalyst Slurry Preparation: In a separate vessel, a slurry is prepared by mixing 0.51 kg of palladium-carbon catalyst with 5 kg of water.

-

Charging the Reactor: The palladium-carbon catalyst slurry is added to the molten p-nitrotoluene in the reactor. The reactor is then sealed.

-

Inerting: The air inside the reactor is purged by pressurizing with nitrogen to 0.3 MPa and then venting. This process is repeated twice.

-

Hydrogen Purge: The nitrogen is then replaced with hydrogen by pressurizing with hydrogen to 0.3 MPa and venting. This is also repeated twice.

-

Reaction Initiation: The reactor is heated to 45 ± 5 °C, and the agitator is started.

-

Hydrogenation: Hydrogen is fed into the reactor, maintaining the temperature at 80-85 °C and the pressure at 0.55-0.6 MPa. The reaction is continued until hydrogen uptake ceases, indicating completion.

-

Catalyst Recovery: The reaction mixture is filtered while hot to separate the palladium-carbon catalyst, which can be recycled.

-

Product Isolation: The filtrate is then subjected to water distribution and crystallization to isolate the final p-toluidine product.

Quantitative Data: Catalytic Hydrogenation

| Parameter | Value | Reference |

| Catalyst | Palladium on Carbon (Pd/C) | [5] |

| Solvent | None (neat) / Water for slurry | [5] |

| Temperature | 80-85 °C | [5] |

| Pressure | 0.55-0.6 MPa | [5] |

| Yield | Up to 98.3% | [5] |

| Purity | Up to 98.6% | [5] |

Workflow Diagram: Catalytic Hydrogenation

Caption: Experimental workflow for catalytic hydrogenation of p-nitrotoluene.

Béchamp Reduction using Iron and Acid

The Béchamp reduction is a well-established method for converting aromatic nitro compounds using zero-valent iron powder and an acid, such as hydrochloric acid or acetic acid.[6][7] This reaction is cost-effective but can require longer reaction times and more rigorous purification steps compared to catalytic hydrogenation. The process is believed to occur in a series of steps on the surface of the iron particles.[6]

Reaction Mechanism

The Béchamp reduction is a heterogeneous surface reaction. The overall conversion from p-nitrotoluene (PNT) to p-toluidine (PT) involves three main steps:

-

Adsorption of PNT onto the iron surface.[6]

-

A multi-step surface reaction where the nitro group is sequentially reduced to nitroso, then to a hydroxylamino intermediate, and finally to the amine.[8]

-

Desorption of the p-toluidine product from the iron surface into the bulk solution.[6]

Mechanism Diagram: Béchamp Reduction Steps

Caption: Logical steps of the Béchamp reduction on the iron surface.

Experimental Protocol: Iron/Acetic Acid Reduction

This protocol is a generalized procedure derived from common laboratory practices for nitro group reduction.[9][10]

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the p-nitrotoluene (1 equivalent).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of ethanol, water, and acetic acid. A ratio of 4:1:2 (Ethanol:Water:Acetic Acid) can be effective.

-

Reagent Addition: Add iron powder (approx. 3-4 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 100 °C) and stir vigorously for 2-4 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Filtration: Filter the mixture through a pad of celite to remove the iron and iron oxide sludge. Wash the filter cake with the solvent (e.g., ethanol or ethyl acetate).

-

Neutralization: Concentrate the filtrate under reduced pressure. Partition the resulting residue between an organic solvent (e.g., ethyl acetate) and water. Basify the aqueous layer to a pH of ~8-10 with an aqueous solution of sodium hydroxide or sodium bicarbonate to deprotonate the amine salt.[9]

-

Extraction and Purification: Extract the aqueous layer with the organic solvent (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude p-toluidine. The product can be further purified by distillation or recrystallization.

Quantitative Data: Iron-Based Reduction Methods

| Parameter | Reagents | Temperature | Time | Yield | Reference |

| Method 1 | Fe, Acetic Acid, Ethanol | Reflux (~100 °C) | 2 h | Not specified | [9] |

| Method 2 | Fe, NH₄Cl, Ethanol/H₂O | Reflux | Not specified | Not specified | [9] |

| Method 3 | Fe, Water | 50 °C | 29 h | >99% (Conversion) | [11] |

| Method 4 | Fe, Acetic Acid | Room Temp. | 2 h | 70% | [9] |

Comparative Analysis of Synthesis Methods

| Feature | Catalytic Hydrogenation (Pd/C) | Béchamp Reduction (Fe/Acid) |

| Yield & Purity | Generally very high (>98%)[5] | Good to high, but can vary; purification is crucial[9][11] |

| Reaction Conditions | Moderate temperature, elevated pressure[5] | Atmospheric pressure, reflux temperature[9] |

| Reagents | H₂ gas (flammable), precious metal catalyst | Inexpensive iron powder, common acids |

| Byproducts | Primarily water | Iron oxide sludge, which requires disposal |

| Safety | Requires handling of flammable H₂ gas and pressure equipment | Exothermic reaction; requires careful addition of reagents |

| Scalability | Excellent for industrial scale | Good for both lab and industrial scale (Laux process)[8] |

| Cost | Higher catalyst cost (though recyclable) | Low reagent cost |

Safety and Handling

The synthesis of p-toluidine involves hazardous materials and requires strict adherence to safety protocols.

-

p-Nitrotoluene (Substrate): A combustible solid. Handle with appropriate personal protective equipment (PPE).

-

p-Toluidine (Product): Toxic if swallowed, inhaled, or in contact with skin.[12] It is a suspected carcinogen and can cause allergic skin reactions and serious eye irritation.[12] All handling should be done in a well-ventilated fume hood.[13]

-

Reagents:

-

Hydrogen Gas: Extremely flammable. Requires specialized equipment for safe handling.

-

Palladium on Carbon: Can be pyrophoric, especially after use when dry and saturated with hydrogen. Handle with care.

-

Iron Powder: Flammable solid.

-

Acids (HCl, Acetic Acid): Corrosive. Handle with appropriate PPE, including gloves and safety glasses.[12]

-

-

General Precautions: Wear protective gloves, clothing, and eye/face protection.[12] Ensure adequate ventilation.[14] In case of contact, immediately wash the affected area.[14] Dispose of all chemical waste in accordance with local environmental regulations.[1]

References

- 1. chemiis.com [chemiis.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. CN102180801A - Production method of p-toluidine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic Study of Bechamp Process for P-Nitrotoluene Reduction to P-Toluidine [ijcea.org]

- 8. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 9. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 10. scispace.com [scispace.com]

- 11. longdom.org [longdom.org]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. lobachemie.com [lobachemie.com]

- 14. chemos.de [chemos.de]

An In-depth Technical Guide to the Solubility of p-Toluidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-Toluidine (4-methylaniline), a key intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.[1][2] Understanding its solubility in various organic solvents is critical for process design, reaction optimization, purification, and formulation development.

Solubility Profile of p-Toluidine

p-Toluidine is a solid at room temperature, appearing as white lustrous plates or leaflets.[3][4] Its molecular structure, featuring a polar amino group and a non-polar toluene backbone, results in a varied solubility profile. It is generally characterized by poor solubility in water but high solubility in many common organic solvents.[5][6] The amino group allows for hydrogen bonding, while the aromatic ring engages in van der Waals interactions, influencing its behavior in different solvent environments.

p-Toluidine is widely reported to be soluble in a range of organic solvents. Its basic amino group also allows it to dissolve in dilute acids through the formation of water-soluble ammonium salts.[2][6][7]

-

High Solubility: p-Toluidine is described as soluble or freely soluble in polar and non-polar organic solvents including:

While qualitative descriptions are abundant, precise quantitative solubility data for p-toluidine in a wide range of organic solvents is limited in publicly available literature. The following table summarizes the available quantitative data.

| Solvent | Temperature | Solubility | Citation(s) |

| Water | 20 °C | 0.75 g / 100 mL | [9] |

| Water | Not Specified | 1.1 g / 100 mL | [4][10][11] |

| Ethanol | Hot | 10 g / 100 mL (1 g / 10 mL) | [8] |

The solubility of p-toluidine, like most solids, is expected to increase with temperature.[5] This principle is commonly used in recrystallization processes for its purification.[4]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for chemical process development. The following sections detail two common and reliable methods for quantifying the solubility of a solid compound like p-toluidine in an organic solvent.

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.[12] It involves saturating a solvent with the solute over a defined period and then measuring the concentration of the dissolved solute.

Detailed Protocol:

-

Preparation: Prepare a series of vials or flasks for the experiment. Ensure all glassware is clean and dry.

-

Addition of Solute and Solvent: Add an excess amount of p-toluidine to each flask. This is crucial to ensure that a saturated solution is achieved and solid material remains present throughout the experiment.[13]

-

Solvent Addition: Accurately dispense a known volume or mass of the desired organic solvent into each flask.

-

Equilibration: Seal the flasks tightly and place them in a shaker bath set to a constant, controlled temperature (e.g., 25 °C or 37 °C). Agitate the flasks for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[12][13] The agitation speed should be sufficient to keep the solid suspended (e.g., 300 RPM).[13]

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the controlled temperature to let the excess solid settle. For more effective separation, centrifuge the samples at the same temperature.[13]

-

Sample Withdrawal: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a pipette. It is critical to avoid aspirating any undissolved solid particles. Using a syringe with a solvent-compatible filter (e.g., PTFE) is highly recommended.

-

Analysis: Analyze the concentration of p-toluidine in the collected aliquot using a suitable, validated analytical method. Common techniques include:

-

UV-Vis Spectrophotometry: Prepare a calibration curve from standards of known p-toluidine concentration in the same solvent. Dilute the sample as needed to fall within the linear range of the curve and measure its absorbance.[14]

-

High-Performance Liquid Chromatography (HPLC): Similar to UV-Vis, use a calibrated HPLC system to determine the precise concentration.

-

Gas Chromatography (GC): A suitable method given the volatility of p-toluidine.[15]

-

-

Calculation: Calculate the solubility, typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Detailed Protocol:

-

Prepare Saturated Solution: Following steps 1-3 of the Shake-Flask method, prepare a saturated solution of p-toluidine in the desired solvent by agitating an excess of the solid in the solvent until equilibrium is reached.

-

Phase Separation: Allow the excess solid to settle completely.

-

Sample Collection:

-

Tare (pre-weigh) a clean, dry evaporating dish on an analytical balance and record the weight (W1).[16]

-

Carefully filter a precise volume (e.g., 10 mL) of the clear supernatant into the tared evaporating dish.[15]

-

Weigh the evaporating dish containing the saturated solution and record the weight (W2).[16]

-

-

Solvent Evaporation: Place the evaporating dish in a well-ventilated fume hood, optionally on a hot plate at a low temperature or in an oven set well below the boiling point of p-toluidine (200 °C) to slowly evaporate the solvent.[18]

-

Drying to Constant Weight: Once the solvent has evaporated, transfer the dish to an oven at a moderate temperature (e.g., 60-80 °C) to remove any residual solvent. Periodically remove the dish, cool it to room temperature in a desiccator, and weigh it. Repeat this process until a constant weight is achieved (W3).[15][16]

-

Calculation:

-

Mass of dissolved p-toluidine (solute) = W3 - W1.

-

Mass of solvent = W2 - W3.

-

Calculate solubility: (Mass of solute / Mass of solvent) * 100 to get g/100g . If the volume of the aliquot and the density of the solvent are known, solubility can be expressed in g/100 mL.

-

References

- 1. p-Toluidine CAS#: 106-49-0 [m.chemicalbook.com]

- 2. chemiis.com [chemiis.com]

- 3. Page loading... [wap.guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Toluidine - Wikipedia [en.wikipedia.org]

- 7. homework.study.com [homework.study.com]

- 8. p-Toluidine 99.6 106-49-0 [sigmaaldrich.com]

- 9. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. p-Toluidine | 106-49-0 [chemicalbook.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. quora.com [quora.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. pharmajournal.net [pharmajournal.net]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 18. cefns.nau.edu [cefns.nau.edu]

Spectroscopic data of p-Toluidine (NMR, IR, UV-Vis)

An In-depth Technical Guide to the Spectroscopic Data of p-Toluidine

This guide provides a comprehensive overview of the spectroscopic data for p-Toluidine (4-methylaniline), a key intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside the experimental protocols used to obtain this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For p-Toluidine, both ¹H and ¹³C NMR provide distinct information about the hydrogen and carbon environments within the molecule.

Proton (¹H) NMR Data

¹H NMR spectroscopy of p-Toluidine reveals four distinct proton environments: the methyl group protons, the amine protons, and two types of aromatic protons.

Table 1: ¹H NMR Spectroscopic Data for p-Toluidine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 6.88 | Doublet | 2H | Aromatic H (ortho to -NH₂) | CDCl₃ |

| 6.61 | Doublet | 2H | Aromatic H (meta to -NH₂) | CDCl₃ |

| 3.55 | Singlet | 2H | -NH₂ Protons | CDCl₃ |

| 2.22 | Singlet | 3H | -CH₃ Protons | CDCl₃ |

Data sourced from publicly available spectral databases.

Carbon-13 (¹³C) NMR Data

¹³C NMR spectroscopy identifies the unique carbon atoms in p-Toluidine. The para-substituted benzene ring results in four distinct carbon signals in the aromatic region, plus one for the methyl group.

Table 2: ¹³C NMR Spectroscopic Data for p-Toluidine

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 144.1 | C-NH₂ | CDCl₃ |

| 129.7 | C-CH₃ | CDCl₃ |

| 127.6 | CH (meta to -NH₂) | CDCl₃ |

| 115.2 | CH (ortho to -NH₂) | CDCl₃ |

| 20.4 | -CH₃ | CDCl₃ |

Data sourced from PubChem CID 7813.[2]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation : A sample of p-Toluidine (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[2][3][4] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation : Spectra are acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition : For ¹H NMR, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Key IR Absorption Bands for p-Toluidine

| Frequency (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3435, 3350 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3025 | C-H Aromatic Stretch | Aromatic Ring |

| 2920 | C-H Aliphatic Stretch | Methyl Group (-CH₃) |

| 1620 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1515 | C=C Aromatic Ring Stretch | Aromatic Ring |

| 810 | C-H Out-of-plane Bending | 1,4-Disubstituted Benzene |

Data compiled from typical values for aromatic amines and substituted benzenes.[5]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation : The most common method for solid samples like p-Toluidine is the KBr pellet technique.[2][5] A small amount of the sample is ground with dry potassium bromide (KBr) powder and then compressed under high pressure to form a thin, transparent pellet. Alternatively, a crystalline sample can be analyzed as a melt.[6]

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

-

Data Acquisition : A background spectrum of the pure KBr pellet (or empty sample holder) is recorded first. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[5] The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, which is particularly useful for compounds containing chromophores like aromatic rings. The UV spectrum of p-Toluidine is characterized by absorptions due to π → π* transitions in the benzene ring, which are influenced by the amino and methyl substituents.

Table 4: UV-Vis Absorption Data for p-Toluidine

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Transition Type |

| ~234 | ~8000 L mol⁻¹ cm⁻¹ | Ethanol | π → π |

| ~290 | ~1500 L mol⁻¹ cm⁻¹ | Ethanol | π → π |

Note: λmax and ε values can vary depending on the solvent. Data is representative.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation : A dilute solution of p-Toluidine is prepared using a UV-transparent solvent, such as ethanol or methanol.[7] The concentration is chosen to ensure that the absorbance falls within the optimal range of the instrument (typically 0.1 to 1.0).

-

Instrumentation : A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition : A cuvette containing the pure solvent is used as a reference. The sample solution is placed in a matched cuvette, and the absorption spectrum is scanned over a range, typically from 200 to 400 nm.

Visualized Workflow for Spectroscopic Analysis

The identification of an organic compound like p-Toluidine relies on a logical workflow that integrates data from multiple spectroscopic techniques.[8][9] Each method provides complementary information that, when combined, allows for an unambiguous structure determination.

Caption: Logical workflow for the structural elucidation of p-Toluidine.

References

- 1. chemiis.com [chemiis.com]

- 2. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. p-Toluidine | C7H9N | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 5. ijseas.com [ijseas.com]

- 6. spectrabase.com [spectrabase.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 9. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]

p-Toluidine reaction mechanisms in organic synthesis